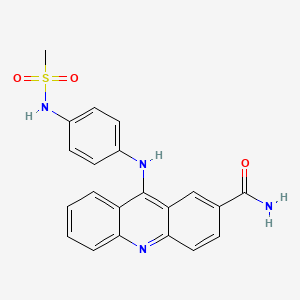
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is structurally characterized by an acridine core linked to a phenyl ring substituted with a methylsulfonylamino group. It has garnered interest due to its potential biological activities, particularly in the field of oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of aniline derivatives to introduce nitro groups.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: Introduction of the methylsulfonyl group through sulfonylation reactions using reagents like methylsulfonyl chloride.
Coupling: Coupling of the sulfonylated aniline derivative with an acridine carboxylic acid derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its anticancer properties, particularly in targeting solid tumors and leukemia.
作用机制
The mechanism of action of 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer effects .
相似化合物的比较
Similar Compounds
Amsacrine: An antileukemia drug with a similar acridine core structure.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with dual antimicrobial and anti-inflammatory activities.
Uniqueness
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide stands out due to its unique combination of an acridine core and a methylsulfonylamino-substituted phenyl ring, which imparts distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
72739-01-6 |
|---|---|
分子式 |
C21H18N4O3S |
分子量 |
406.5 g/mol |
IUPAC 名称 |
9-[4-(methanesulfonamido)anilino]acridine-2-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-29(27,28)25-15-9-7-14(8-10-15)23-20-16-4-2-3-5-18(16)24-19-11-6-13(21(22)26)12-17(19)20/h2-12,25H,1H3,(H2,22,26)(H,23,24) |
InChI 键 |
ZAVXCKSYRDQLKY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


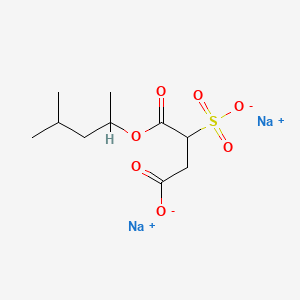
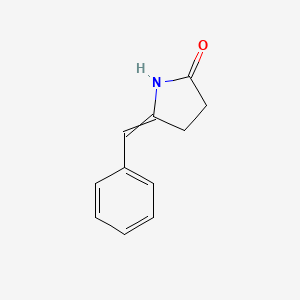
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
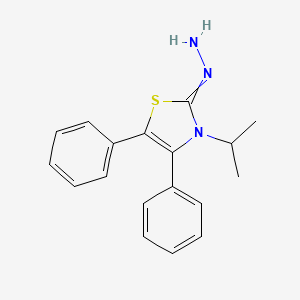
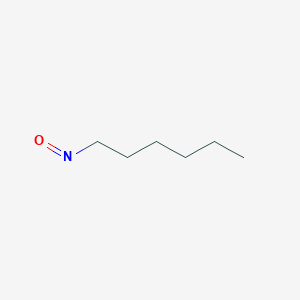
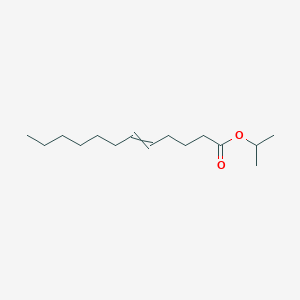
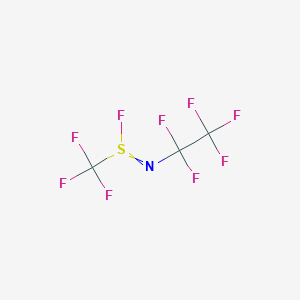
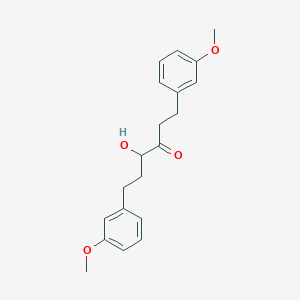


![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
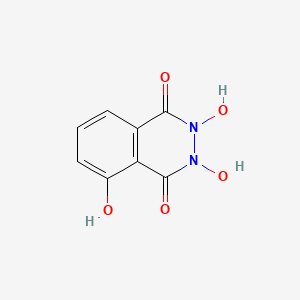
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)

